molecular formula C13H13N3O B13103283 2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide

2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide

Cat. No.: B13103283
M. Wt: 227.26 g/mol
InChI Key: GWSWBQRLWRAZPA-UHFFFAOYSA-N
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Description

2-(3-Cyano-7-ethyl-1H-indol-1-yl)acetamide, with the CAS Registry Number 722467-96-1, is a high-purity chemical compound provided for research purposes. This molecule features an indole core structure, which is a significant nitrogen-based heterocycle of particular importance in medicinal chemistry and the synthesis of diverse heterocyclic scaffolds . The molecular formula is C 13 H 13 N 3 O and it has a molecular weight of 227.26 g/mol . This acetamide derivative is part of the broader class of 3-cyano-substituted indoles. Such compounds are versatile intermediates and privileged scaffolds in organic and medicinal chemistry, frequently utilized as key building blocks for the construction of a wide variety of biologically active molecules . Research into analogous N-acetamide indole compounds has identified potent antiplasmodial activity, with studies indicating that certain analogs within this chemotype act through the inhibition of PfATP4, a crucial sodium pump in Plasmodium falciparum and a validated target for next-generation antimalarial drug discovery . The 3-cyano and 7-ethyl substitutions on the indole ring system provide distinct physicochemical properties that can be optimized to modulate biological activity and metabolic stability . Researchers can employ this compound as a critical synthetic intermediate for further chemical elaboration, particularly in multi-component reactions to synthesize complex heterocyclic systems such as pyrans, pyridines, and pyrazoles, which are common cores in pharmaceutical agents . As with all our products, this compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

2-(3-cyano-7-ethylindol-1-yl)acetamide

InChI

InChI=1S/C13H13N3O/c1-2-9-4-3-5-11-10(6-14)7-16(13(9)11)8-12(15)17/h3-5,7H,2,8H2,1H3,(H2,15,17)

InChI Key

GWSWBQRLWRAZPA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)N)C#N

Origin of Product

United States

Preparation Methods

Functionalization of Indole at C-3 and C-7

  • The 3-cyano group on the indole ring can be introduced by nucleophilic substitution or by using cyanoacetonitrile derivatives as starting materials. Alkylation at the 7-position (aromatic substitution) with an ethyl group is typically achieved via Friedel-Crafts alkylation or by using ethyl-substituted indole precursors.
  • Literature reports alkylation of indoles using sodium hydride as a base in dry polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 60 °C) with alkyl halides (e.g., ethyl bromide) to introduce the ethyl group at the nitrogen or aromatic positions.

N-Alkylation with Acetamide Side Chain

Alkylation Conditions

  • N-alkylation of the indole nitrogen with a 2-cyanoacetamide or 2-(halo)acetamide derivative is a key step.
  • Typical conditions involve reacting the indole derivative with 2-chloroacetamide or 2-bromoacetamide in the presence of a base such as sodium hydride, potassium tert-butoxide, or sodium hydroxide.
  • Solvents used include ethanol, tetrahydrofuran, dimethylformamide, or acetonitrile.
  • Reaction temperatures range from 0 °C to room temperature or slightly elevated temperatures (~60 °C).
  • The reaction time is generally 3–6 hours, sometimes overnight for completion.

Example Procedure

  • A suspension of sodium hydride (60% mineral oil suspension) in dry DMSO is prepared under inert atmosphere.
  • The indole derivative (7-ethyl-3-cyanoindole) is added dropwise to the sodium hydride suspension and stirred for 1–2 hours at 60 °C.
  • Subsequently, 2-chloroacetamide is added dropwise, and the mixture is stirred overnight at room temperature.
  • The reaction mixture is poured into water and extracted with ethyl acetate.
  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  • The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures as eluents.

Alternative Synthetic Routes

Cyclization and Amide Formation from Precursors

  • Some methods start from 2-acetyl-1-arylhydrazines, which undergo Rhodium(III)-catalyzed cyclization reactions with diazo compounds to yield 1-acetamidoindole derivatives.
  • This method can be adapted to synthesize 2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide by selecting appropriate hydrazine and diazo precursors bearing cyano and ethyl substituents.
  • Reaction conditions include sealed tubes under argon atmosphere at 100 °C for 1–2 hours with additives like cesium acetate and acetic acid.

Purification and Characterization

  • Purification is typically performed by silica gel column chromatography.
  • Crystallization from ethyl acetate/isopropyl ether mixtures is common to obtain solid products.
  • Characterization techniques include melting point determination, ^1H NMR, ^13C NMR, and mass spectrometry.
  • Typical melting points for similar indole acetamide derivatives range from 116 °C to 204 °C depending on substituents.

Summary Data Table of Preparation Parameters

Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
Indole N-alkylation Sodium hydride, 2-chloroacetamide DMSO, DMF, EtOH 0–60 °C 3–12 h 70–90 Inert atmosphere recommended
Friedel-Crafts alkylation Ethyl bromide or ethyl chloride, base DMSO, THF 60 °C 6 h + overnight 75–85 For 7-ethyl substitution
Rh(III)-catalyzed cyclization 2-acetyl-1-arylhydrazine, diazo compounds, CsOAc, HOAc Water, sealed tube 100 °C 1–2 h 80–89 Alternative approach for acetamidoindoles
Purification Silica gel chromatography Hexane/EtOAc mixtures Ambient - - Crystallization for solid product

Research Findings and Notes

  • The N-alkylation step is highly dependent on the base and solvent choice; sodium hydride in DMSO is preferred for high yields and clean reactions.
  • The presence of electron-withdrawing groups like cyano at the 3-position can influence reactivity and purification.
  • The Rh(III)-catalyzed cyclization offers a mild and efficient route to 1-acetamidoindole derivatives, potentially adaptable for this compound.
  • Column chromatography remains the standard purification technique to achieve high purity.
  • The melting points and spectral data reported for related compounds provide benchmarks for confirming the identity and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Indole-Acetamide Derivatives

Compound Name Substituents (Indole Positions) Key Functional Groups Bioactivity Reference
2-(3-Cyano-7-ethyl-1H-indol-1-yl)acetamide 3-CN, 7-C₂H₅ Acetamide, Cyano, Ethyl Under investigation -
N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)acetamide 3-CH₂CH₂NHCO, 5-OH Acetamide, Hydroxy Antioxidant, Neuroprotective
2-(6-Methyl-1H-indol-3-yl)acetic acid 3-CH₂COOH, 6-CH₃ Carboxylic acid, Methyl Research intermediate
2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide 3-CH=N-OH Hydroxyimino, Acetamide Antioxidant (FRAP/DPPH)
N-(3,3-Diphenylpropyl)-2-(4-methoxyphenyl)acetamide 4-OCH₃ (phenyl) Methoxy, Diphenylpropyl Synthetic intermediate

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in the target compound contrasts with electron-donating groups like methoxy (-OCH₃) or hydroxy (-OH) in analogues.

Bioactivity Profiles

Table 2: Bioactivity Comparison

Compound Assay/Model Activity/IC₅₀ Mechanism Insights Reference
This compound Not reported Hypothesized anticancer Cyano group may enhance DNA interaction -
2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3j) DPPH/FRAP 82% scavenging at 100 μM Radical stabilization via imino group
N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)acetamide Neuroprotection assays Reduced oxidative stress Hydroxy group facilitates ROS quenching
2-(1-Methyl-1H-indol-3-yl)acetamide Not reported Intermediate for drug design Methyl enhances metabolic stability

Key Findings :

  • Structural-Activity Relationships : The absence of polar groups (e.g., -OH) in the target compound may limit antioxidant efficacy but could favor other pathways, such as enzyme inhibition or receptor modulation.

Biological Activity

2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide is a compound characterized by its indole structure, which is known for its diverse biological activities. This compound has gained attention in medicinal chemistry for its potential applications in treating various diseases, particularly cancer and inflammation. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative data.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O, with a molecular weight of 226.26 g/mol. The compound features a cyano group and an acetamide moiety, which contribute to its unique pharmacological properties.

Property Value
Molecular FormulaC13H14N2O
Molecular Weight226.26 g/mol
StructureStructure

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent.

Case Study Findings:

  • Cell Line Testing: The compound was tested on multiple cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer). IC50 values were recorded as follows:
    • MCF-7: IC50 = 0.34 μM
    • HeLa: IC50 = 0.52 μM
    • HT-29: IC50 = 0.86 μM

These results indicate potent antiproliferative effects, particularly against breast and cervical cancer cells .

The mechanism through which this compound exerts its anticancer effects involves several pathways:

  • Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest: It arrests cells in the G2/M phase of the cell cycle, inhibiting their proliferation.
  • Tubulin Polymerization Inhibition: Similar to colchicine, it disrupts microtubule formation, which is crucial for mitosis .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response.

Experimental Results:
In vitro assays showed that the compound significantly reduced the production of pro-inflammatory cytokines such as IL-1β and TNFα at non-cytotoxic concentrations. In vivo studies indicated a reduction in edema in models of inflammation comparable to established anti-inflammatory drugs .

Comparative Analysis with Other Indole Derivatives

To highlight the uniqueness of this compound, a comparison with other indole derivatives is presented:

Compound Name Structure Type Notable Properties
Indole-3-acetic acidPlant hormoneInvolved in plant growth regulation
Indole-2-carboxylic acidIndole derivativeExhibits antibacterial activity
Indole-3-carbinolAnticancer agentKnown for chemopreventive properties
This compound Indole derivativeAnticancer and anti-inflammatory properties

This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to other indole derivatives.

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